2,3,4,5-Tetrahydro-1-benzoxepin-7-OL
Overview
Description
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol It is a member of the benzoxepin family, characterized by a fused benzene and oxepin ring system
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is the benzodiazepine receptor . This receptor is found only on neurons in the central nervous system and is coupled with the γ-aminobutyric acid (GABA) receptor .
Mode of Action
This compound interacts with the benzodiazepine receptor, which allosterically modulates the action of GABA on neuronal chloride ion flux . This interaction can result in a wide variety of pharmacological actions ranging from full agonists (sedative/hypnotic, anxiolytic, and anticonvulsant activities) to inverse agonists (anxiogenic, and proconvulsant activities) .
Biochemical Pathways
The biochemical pathway affected by this compound is primarily the GABAergic system . By modulating the benzodiazepine receptor, this compound can influence the action of GABA, a major inhibitory neurotransmitter in the central nervous system . This can lead to downstream effects such as sedation, muscle relaxation, and anticonvulsant activity .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of GABAergic neurotransmission, leading to increased inhibitory effects in the central nervous system . This can result in sedative, anxiolytic, muscle-relaxant, and anticonvulsant effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of this compound . For example, the presence of other drugs that also act on the GABAergic system could potentiate the effects of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenol derivative with an epoxide in the presence of a Lewis acid catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrahydro-1-benzoxepin-5-OL
- 2,3,4,5-Tetrahydro-1-benzoxepin-6-OL
- 2,3,4,5-Tetrahydro-1-benzoxepin-8-OL
Uniqueness
2,3,4,5-Tetrahydro-1-benzoxepin-7-OL is unique due to its specific substitution pattern on the benzoxepin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzoxepin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGVDWUQJTHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2=C(C1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696310 | |
Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-93-2 | |
Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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